molecular formula C19H23NO3 B5209197 N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5209197
M. Wt: 313.4 g/mol
InChI Key: HXKUMBHPLNTMEK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group attached to a propanamide backbone, with substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2-ethyl-6-methylaniline and 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
  • N-(6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
  • N-(2-ethyl-6-methylphenyl)-2-(4-hydroxyphenoxy)propanamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring, along with the methoxy group on the other phenyl ring, provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)18(15)20-19(21)14(3)23-17-11-9-16(22-4)10-12-17/h6-12,14H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKUMBHPLNTMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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